2-(4-ヨードフェノキシ)ピリミジン

概要

説明

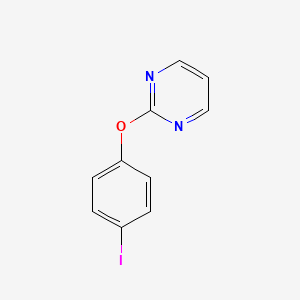

2-(4-Iodophenoxy)pyrimidine is an organic compound with the molecular formula C10H7IN2O and a molecular weight of 298.08 g/mol It is a pyrimidine derivative where a pyrimidine ring is substituted with a 4-iodophenoxy group

科学的研究の応用

2-(4-Iodophenoxy)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.

Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Biology: It is utilized in the design of probes for studying biological processes, including enzyme activity and protein interactions.

Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of more complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenoxy)pyrimidine typically involves the reaction of 4-iodophenol with 2-chloropyrimidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the chloropyrimidine, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(4-Iodophenoxy)pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

化学反応の分析

Types of Reactions

2-(4-Iodophenoxy)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Oxidation and Reduction: The phenoxy and pyrimidine rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

Substitution Reactions: Products like 2-(4-azidophenoxy)pyrimidine or 2-(4-cyanophenoxy)pyrimidine.

Coupling Reactions: Various biaryl or alkyne-substituted pyrimidine derivatives.

Oxidation and Reduction: Modified phenoxy or pyrimidine rings with altered oxidation states.

作用機序

The mechanism of action of 2-(4-Iodophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The iodine atom can facilitate binding to target proteins through halogen bonding, while the pyrimidine ring can interact with active sites or binding pockets. The phenoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

類似化合物との比較

Similar Compounds

- 2-(4-Bromophenoxy)pyrimidine

- 2-(4-Chlorophenoxy)pyrimidine

- 2-(4-Fluorophenoxy)pyrimidine

Comparison

2-(4-Iodophenoxy)pyrimidine is unique due to the presence of the iodine atom, which can participate in halogen bonding and other interactions not possible with lighter halogens like bromine, chlorine, or fluorine. This can result in different biological activities and binding affinities, making it a valuable compound for specific applications where such interactions are beneficial .

生物活性

2-(4-Iodophenoxy)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in various fields.

The synthesis of 2-(4-Iodophenoxy)pyrimidine typically involves a nucleophilic aromatic substitution reaction. The process generally includes the following steps:

- Reagents : 4-Iodophenol and 2-chloropyrimidine.

- Base : Potassium carbonate (K2CO3) or sodium hydride (NaH).

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions : The reaction is conducted under reflux conditions to facilitate the reaction between the phenoxide ion and chloropyrimidine.

This compound is characterized by the presence of an iodine atom, which plays a crucial role in its biological interactions through mechanisms such as halogen bonding, enhancing its binding affinity to target proteins .

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Iodophenoxy)pyrimidine as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited an IC50 value of 29.1 µM against MDA-MB453 cells and 15.3 µM against MCF-7 cells, indicating its effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, where it demonstrated significant inhibition compared to standard antibiotics .

Anti-inflammatory Effects

2-(4-Iodophenoxy)pyrimidine has been investigated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit COX-2 activity, a key enzyme involved in inflammation, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The mechanism by which 2-(4-Iodophenoxy)pyrimidine exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in cancer progression and inflammation.

- Binding Interactions : The iodine atom facilitates halogen bonding with target proteins, enhancing binding affinity and specificity.

- Cell Membrane Permeability : The phenoxy group increases lipophilicity, aiding in the compound's ability to penetrate cell membranes and reach intracellular targets .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(4-Iodophenoxy)pyrimidine | 15.3 µM (MCF-7) | Significant | Comparable to celecoxib |

| 2-(4-Bromophenoxy)pyrimidine | Varies | Moderate | Lower than iodinated |

| 2-(4-Chlorophenoxy)pyrimidine | Varies | Moderate | Lower than iodinated |

This table illustrates that while similar compounds exist, the unique iodine atom in 2-(4-Iodophenoxy)pyrimidine may confer distinct advantages in terms of biological activity.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating various pyrimidine derivatives found that modifying substituents significantly affected anticancer efficacy. Specifically, compounds with halogen substitutions showed enhanced activity against breast cancer cell lines .

- Anti-inflammatory Research : In a model of carrageenan-induced paw edema, derivatives similar to 2-(4-Iodophenoxy)pyrimidine demonstrated potent anti-inflammatory effects, significantly reducing edema compared to controls .

- Antimicrobial Evaluation : A comparative study on pyrimidine derivatives revealed that those containing halogens exhibited stronger antibacterial properties than their non-halogenated counterparts .

特性

IUPAC Name |

2-(4-iodophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTXYGJBAXDKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363310 | |

| Record name | 2-(4-iodophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330792-86-4 | |

| Record name | 2-(4-iodophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。